molecular formula C19H18N2OS B11355899 N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11355899
M. Wt: 322.4 g/mol
InChI Key: RFXFSDPRNBUSAU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The thiazole ring can interact with bacterial DNA or proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18N2OS/c1-12-9-10-13(2)16(11-12)21-18(22)17-14(3)20-19(23-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,22)

InChI Key

RFXFSDPRNBUSAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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